Product packaging for Dimethyl methoxymaleate(Cat. No.:CAS No. 2509-14-0)

Dimethyl methoxymaleate

Cat. No.: B12776256
CAS No.: 2509-14-0
M. Wt: 174.15 g/mol
InChI Key: ZJAIMWVOOJQLEN-SNAWJCMRSA-N
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Description

Dimethyl Methoxymaleate is a high-purity chemical reagent of interest in organic synthesis and industrial research. As a diester derivative, it functions as a versatile building block and potential dienophile in Diels-Alder reactions and other cycloaddition processes for the construction of complex molecular architectures . Researchers utilize this compound in the development of advanced polymers, pigments, and pharmaceuticals, where its structure can contribute to the hardness and toughness of materials . The mechanism of action for compounds in this class often involves participation in nucleophilic acyl substitution and esterification reactions, serving as an intermediate to introduce specific functional groups into target molecules . (This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and conduct a thorough literature review for specific applications .)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O5 B12776256 Dimethyl methoxymaleate CAS No. 2509-14-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2509-14-0

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

dimethyl (E)-2-methoxybut-2-enedioate

InChI

InChI=1S/C7H10O5/c1-10-5(7(9)12-3)4-6(8)11-2/h4H,1-3H3/b5-4+

InChI Key

ZJAIMWVOOJQLEN-SNAWJCMRSA-N

Isomeric SMILES

CO/C(=C/C(=O)OC)/C(=O)OC

Canonical SMILES

COC(=CC(=O)OC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Methoxymaleate

Esterification and Related Derivatization Routes

The formation of dimethyl methoxymaleate often involves the manipulation of ester functionalities and related chemical transformations.

Formation from Acetylenedicarboxylates and Methanol (B129727)

A primary method for synthesizing this compound involves the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with methanol. thieme-connect.comresearchgate.net This reaction can be influenced by various catalysts and conditions to yield the desired product. One approach involves the use of a base, such as triethylamine (B128534), to facilitate the addition of methanol across the triple bond of DMAD. thieme-connect.com Specifically, treating a solution of dimethyl acetylenedicarboxylate in methanol with triethylamine at room temperature leads to the formation of a mixture of this compound and its isomer, dimethyl methoxyfumarate, with a high total yield. thieme-connect.com

It has been noted that under certain conditions, the reaction of the mono-potassium salt of acetylenedicarboxylic acid can produce dimethyl acetylenedicarboxylate, which can then react further to form a mixture including this compound and dimethyl methoxyfumarate. researchgate.net

Catalytic Approaches in Esterification Reactions

Catalysis plays a crucial role in directing the stereochemical outcome of the addition of alcohols to acetylenedicarboxylates.

Silver(I) salts have been identified as effective catalysts for the stereoselective addition of alcohols to dimethyl acetylenedicarboxylate. oup.com However, research has shown that silver(I) salt catalysis, for instance with silver trifluoromethanesulfonate (B1224126) (AgOTf), AgPF6, AgBF4, and AgClO4, promotes the trans-addition of methanol to DMAD. oup.com This stereoselective process exclusively yields dimethyl methoxyfumarate, the (E)-vinyl ether, in quantitative amounts, with no detectable formation of the cis-isomer, this compound. oup.com This highlights the high degree of stereocontrol exerted by these silver catalysts, favoring the formation of the fumarate (B1241708) isomer. The reaction proceeds smoothly under mild conditions and can be accelerated by heating. oup.com

Synthesis via Ketone Acetal (B89532) Formation

The formation of acetals and ketals, which are geminal-diether derivatives of aldehydes and ketones respectively, is a fundamental reaction in organic synthesis. nih.govymerdigital.com This type of reaction typically involves the treatment of a carbonyl compound with an alcohol in the presence of an acid catalyst. nih.govorganic-chemistry.org The synthesis of this compound can be conceptualized within the broader context of reactions that form ether linkages. While not a direct synthesis from a ketone, the addition of methanol to the electrophilic triple bond of dimethyl acetylenedicarboxylate shares mechanistic similarities with the initial steps of acetal formation, where an alcohol adds to a carbonyl group. The reaction of oxocarboxylates with alcohols to form acetals or ketals is catalyzed by protic acids. google.com

Isomerization and Stereochemical Control in Synthesis

Controlling the stereochemistry of the final product is a critical aspect of synthesizing this compound, primarily to distinguish it from its geometric isomer. fiveable.me

Distinction from Dimethyl Methoxyfumarate Isomers

This compound (the Z-isomer) and dimethyl methoxyfumarate (the E-isomer) are geometric isomers that can be formed simultaneously in certain synthetic procedures. thieme-connect.comresearchgate.net A key challenge in the synthesis of pure this compound is the separation of these two isomers. thieme-connect.com

The base-catalyzed addition of methanol to dimethyl acetylenedicarboxylate, for instance using triethylamine, typically results in a mixture of both this compound and dimethyl methoxyfumarate. thieme-connect.com These E- and Z-isomers can be separated by silica (B1680970) gel column chromatography. thieme-connect.com

In contrast, as previously mentioned, the use of silver(I) salt catalysts leads to a highly stereoselective trans-addition, yielding exclusively dimethyl methoxyfumarate. oup.com This highlights a synthetic strategy to avoid the formation of the maleate (B1232345) isomer when the fumarate is the desired product. The ability to control the isomerization between these two forms is crucial for obtaining the desired stereoisomer. nih.gov

Below is a table summarizing the outcomes of different synthetic approaches:

Starting MaterialReagent/CatalystProduct(s)Reference
Dimethyl acetylenedicarboxylateMethanol, TriethylamineMixture of this compound and Dimethyl methoxyfumarate thieme-connect.com
Dimethyl acetylenedicarboxylateMethanol, Silver(I) trifluoromethanesulfonateDimethyl methoxyfumarate (exclusive) oup.com

Reactivity and Mechanistic Investigations of Dimethyl Methoxymaleate

Cycloaddition Reaction Pathways

The electron-poor double bond of dimethyl methoxymaleate makes it an excellent component in various cycloaddition reactions, most notably the Diels-Alder reaction. These reactions are fundamental in the construction of six-membered rings, which are prevalent in many natural products and biologically active molecules.

Diels-Alder Reactions: Role as a Dienophile

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound serves as the dienophile, the two-π-electron component. researchgate.net The presence of two ester groups significantly enhances its reactivity toward electron-rich dienes. youtube.com This heightened reactivity allows for the formation of complex cyclic and polycyclic structures in a single, often highly stereoselective, step. clockss.org

The Diels-Alder reaction is a concerted process that involves the formation of a new six-membered ring through the simultaneous breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond. researchgate.net The reaction's efficiency is greatly influenced by the electronic nature of both the diene and the dienophile. Dienophiles with electron-withdrawing groups, such as the ester functionalities in this compound, generally exhibit increased reaction rates. libretexts.org

The scope of dienes that can react with dienophiles like this compound is broad and includes a variety of cyclic and acyclic systems. For instance, furan and its derivatives, which are bio-based dienes, can participate in Diels-Alder reactions. However, the aromatic character of furan can sometimes lead to lower reactivity and reversible reactions. researchgate.netmdpi.com In some cases, with specific substituted furans like 2-furanmethanethiol, dimethyl maleate (B1232345) (a close analog of this compound) has been reported to be unreactive. researchgate.net The reaction of butadiene with dimethyl maleate is a classic example of a [4+2] cycloaddition to form a cyclohexene derivative. chegg.comchegg.com

The reaction conditions for these cycloadditions can vary, with thermal conditions being common. Microwave irradiation has also been employed to accelerate the reaction rates of similar dienophiles, such as dimethyl acetylenedicarboxylate (B1228247), with various dienes. chegg.com

Examples of Dienes in [4+2] Cycloaddition Reactions
DieneGeneral ReactivityNotes
ButadieneGoodA simple acyclic diene that readily reacts with activated dienophiles.
CyclopentadieneExcellentA highly reactive cyclic diene due to its locked s-cis conformation.
FuranModerateIts aromaticity can reduce reactivity and lead to reversible reactions. researchgate.net
Substituted FuransVariableReactivity is highly dependent on the nature and position of the substituents. researchgate.net

A key feature of the Diels-Alder reaction is its high degree of stereocontrol. The stereochemistry of the dienophile is retained in the product; for example, a cis-dienophile like this compound will form a product with cis substituents on the newly formed ring. chemtube3d.com

When cyclic dienes are used, two diastereomeric products, designated as endo and exo, can be formed. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the bicyclic system, is often the kinetically favored product. researchgate.net This preference, known as the Alder endo rule, is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-bond of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer. researchgate.net The endo/exo selectivity can be influenced by the substitution patterns on both the diene and the dienophile. clockss.org

Regioselectivity becomes important when both the diene and the dienophile are unsymmetrically substituted. While this compound itself is symmetric, its reactions with unsymmetrical dienes would need consideration of the electronic and steric influences of the substituents to predict the major regioisomer.

Diels-Alder reactions can occur in both an intermolecular fashion, between two separate molecules, and an intramolecular fashion, where the diene and dienophile are part of the same molecule. tudelft.nl

Intermolecular cycloadditions involving dienophiles like this compound are widely used to construct monocyclic and bicyclic systems. The reaction between butadiene and dimethyl maleate is a straightforward example of forming a six-membered ring. chegg.com

Intramolecular Diels-Alder (IMDA) reactions are particularly powerful for the synthesis of complex polycyclic systems, as they form two rings in a single step. clockss.orgnih.gov This approach has been utilized in the synthesis of polycyclic alkaloids and other intricate natural product skeletons. nih.gov The tether connecting the diene and dienophile plays a crucial role in the stereochemical outcome of the reaction. nih.gov IMDA reactions often proceed with high diastereoselectivity, which can be influenced by the existing chirality within the molecule. nih.gov For instance, tethering a furan diene to a dienophile can facilitate an otherwise sluggish intermolecular reaction. youtube.com

Comparison of Intermolecular and Intramolecular Diels-Alder Reactions
FeatureIntermolecular Diels-AlderIntramolecular Diels-Alder (IMDA)
ReactantsSeparate diene and dienophile moleculesDiene and dienophile are part of the same molecule
ProductsMonocyclic or bicyclic compoundsFused or bridged polycyclic systems
Key AdvantageSimplicity and broad scopeRapid construction of complex polycyclic structures clockss.org
StereocontrolGenerally good, follows the endo ruleOften excellent, influenced by the connecting tether nih.gov

Periselective Reaction Analysis

Periselectivity refers to the competition between different pericyclic reaction pathways, such as a [4+2] cycloaddition (Diels-Alder) and a [2+2] cycloaddition. While the Diels-Alder reaction is a thermally allowed and generally favored process for diene-dienophile systems, other cycloadditions can sometimes compete. acsgcipr.org

Computational studies on related systems, such as the reaction of tropone derivatives with cyclopentadiene, have shown that multiple cycloaddition pathways ([4+2], [6+4], [8+2]) can be possible, with the product distribution being determined by the relative energies of the transition states. rsc.org The substitution pattern on the reactants can significantly influence the favorability of one pathway over another. For this compound, its electronic structure strongly predisposes it to the [4+2] Diels-Alder pathway with typical dienes. The investigation into competing pathways like [2+2] cycloadditions would likely require specific dienes or photochemical conditions, as thermal [2+2] cycloadditions are often symmetry-forbidden.

Nucleophilic Addition Chemistry

The electron-deficient nature of the double bond in this compound also makes it susceptible to nucleophilic attack. This type of reaction, often referred to as a conjugate or Michael addition, is a powerful method for forming carbon-heteroatom and carbon-carbon bonds. researchgate.net The reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system.

The reactivity of dimethyl maleate, a similar compound, towards nucleophiles like amines has been studied. It undergoes aza-Michael addition with aliphatic amines, a reaction that can proceed even without a catalyst. researchgate.net Aromatic amines, however, are generally unreactive under similar conditions. researchgate.net The rate of addition to dimethyl maleate is notably faster than to its trans-isomer, dimethyl fumarate (B1241708). researchgate.net

Thiols are also effective nucleophiles for conjugate addition to activated alkenes. acsgcipr.org The thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds is a well-established method for forming thioethers. srce.hr This reaction can be catalyzed by bases or Lewis acids and often proceeds with high regioselectivity for the 1,4-adduct. acsgcipr.org

The reaction of strong, hard nucleophiles like Grignard reagents with α,β-unsaturated esters typically proceeds via a 1,2-addition to one of the carbonyl groups, often with double addition to form a tertiary alcohol. masterorganicchemistry.com However, the specific outcome with this compound would depend on the reaction conditions and the nature of the Grignard reagent.

Nucleophilic Addition to Activated Alkenes
NucleophileReaction TypeGeneral Outcome with Dimethyl Maleate/Fumarate Analogs
Aliphatic AminesAza-Michael AdditionForms β-amino acid derivatives. researchgate.net
ThiolsThia-Michael AdditionForms thioether adducts. acsgcipr.org
Grignard Reagents (RMgX)1,2-Addition (typically)Attack at the carbonyl carbon is generally favored over conjugate addition. masterorganicchemistry.com

Addition of Alcohols (Hydroalkoxylation)

The addition of alcohols to this compound, a process known as hydroalkoxylation, is a key reaction that has been the subject of detailed mechanistic investigations. These studies focus on understanding the stereoselectivity and regioselectivity of the addition, as well as the role of metal catalysts in facilitating this transformation.

Stereoselective and Regioselective Hydroalkoxylation Mechanisms

The hydroalkoxylation of alkenes, such as the double bond in this compound, can proceed through various mechanisms that dictate the stereochemical and regiochemical outcome of the product. While specific studies on this compound are not extensively detailed in the provided search results, general principles of hydroalkoxylation can be applied. The reaction typically involves the activation of the alcohol and the alkene.

In the context of allenes, which share the feature of a carbon-carbon double bond, gold(I)-catalyzed intermolecular hydroalkoxylation has been shown to be effective for a range of substituted allenes and various alcohols. This suggests that catalytic approaches can control the regioselectivity of alcohol addition. The mechanism of such reactions often involves the coordination of the metal catalyst to the double bond, making it more susceptible to nucleophilic attack by the alcohol. The specific orientation of the reactants during this attack determines the stereochemistry of the resulting product.

For α,β-unsaturated systems like this compound, the addition of a nucleophile is influenced by the electron-withdrawing nature of the adjacent carbonyl groups. This electronic effect polarizes the double bond, making the β-carbon electrophilic and thus the primary site for nucleophilic attack.

Amidation Reactions and Derived Structures

Amidation reactions involving this compound would lead to the formation of amide derivatives. While direct amidation of this specific compound is not detailed in the provided search results, general principles of amide synthesis can be considered. The conversion of esters, such as the methyl ester groups in this compound, to amides is a common transformation in organic synthesis.

This reaction, often termed aminolysis, typically involves the reaction of the ester with an amine. The process can be facilitated by heat or catalysis. The resulting structures would feature one or both of the methyl ester groups replaced by an amide functionality. The specific structure of the derived amide would depend on the amine used (primary or secondary) and the reaction conditions.

Recent advancements in amide synthesis have focused on the direct amidation of carboxylic acids, which is a more atom-economical approach. Another emerging strategy is transamidation, the interconversion of amides. While not directly applicable to the ester groups of this compound, these methods highlight the ongoing efforts to develop more efficient amidation protocols.

A novel method for the esterification of amides using dimethyl sulfate has been reported, which proceeds by activating the C-N bond of the amide. While this is the reverse of the amidation of an ester, it underscores the chemical manipulations possible around the amide and ester functional groups.

Conjugate Nucleophilic Additions to α,β-Unsaturated Systems

This compound is an α,β-unsaturated carbonyl compound, making it susceptible to conjugate nucleophilic addition, also known as Michael addition. In this type of reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is electrophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups.

The mechanism of conjugate addition involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon, the carbonyl carbon, and the carbonyl oxygen. Subsequent protonation of the enolate at the α-carbon yields the final saturated product.

A wide variety of nucleophiles can participate in conjugate additions, including enolates (in the Michael reaction), amines, and organometallic reagents such as Gilman reagents (lithium diorganocopper reagents). Gilman reagents are particularly effective for the 1,4-addition of alkyl groups to α,β-unsaturated ketones. In contrast, other organometallic reagents like Grignard reagents and organolithiums typically favor direct 1,2-addition to the carbonyl group.

The regioselectivity between 1,2- and 1,4-addition is a key aspect of the reactivity of α,β-unsaturated carbonyl compounds. The choice of nucleophile and reaction conditions can often be used to control the outcome of the reaction.


Role of Dimethyl Methoxymaleate As a Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The electron-deficient nature of the double bond in dimethyl methoxymaleate, influenced by the two ester groups, makes it an excellent participant in several types of organic reactions, enabling the synthesis of intricate molecular frameworks.

While direct applications in total synthesis are specialized, related structures like methoxymaleic anhydride (B1165640), which can be derived from this compound, are utilized as key precursors for bioactive natural products. thieme-connect.com For instance, methoxymaleic anhydride is a known starting point for the synthesis of narthigenine, an antibiotic, and the antimicrobial agent penicillic acid. thieme-connect.com The conversion of this compound to such anhydrides provides an indirect but significant route toward these complex natural targets. thieme-connect.com

The general strategy involves leveraging the reactivity of the maleate (B1232345) system to introduce further chemical complexity. Highly regioselective reactions, such as Wittig reactions and metal hydride reductions on the anhydride, can generate butyrolactone precursors, which are common motifs in natural products. thieme-connect.com

Natural Product TargetPrecursor Derived from this compoundReference
NarthigenineMethoxymaleic Anhydride thieme-connect.com
Penicillic AcidMethoxymaleic Anhydride thieme-connect.com
LucidoneMethoxymaleic Anhydride thieme-connect.com

This compound is employed in the synthesis of functionalized heterocyclic compounds. A notable example is its use in the preparation of substituted pyrimidine (B1678525) derivatives. In a multi-step synthesis, this compound is reacted with a benzamidine (B55565) hydrochloride in the presence of sodium methoxide. google.com This reaction sequence leads to the formation of a key pyrimidine intermediate, which can be further functionalized. google.com The process involves the initial reaction of the amidine with the maleate derivative, followed by cyclization to form the heterocyclic ring. google.com This approach highlights the role of this compound as a four-carbon synthon for building complex aromatic heterocycles.

Intermediates in Polyketide Biosynthesis Research

In the field of biochemistry, analogs of this compound, particularly methoxymalonyl-acyl carrier protein (methoxymalonyl-ACP), are crucial extender units in the biosynthesis of a class of natural products known as polyketides. psu.edunih.gov These units introduce a methoxy (B1213986) group at the α-carbon of the growing polyketide chain, a structural feature not achievable with standard CoA-linked extender units. psu.edunih.gov This imparts unique chemical properties and potential for hydrogen bonding in the final natural product. pnas.org

Research into polyketide synthases (PKSs) has identified several "unusual" extender units beyond the common malonyl-CoA and methylmalonyl-CoA. Methoxymalonyl-ACP is a key member of this group, alongside hydroxymalonyl-ACP and aminomalonyl-ACP. psu.edupnas.orgresearchgate.net The biosynthesis of these specialized extender units is often encoded by dedicated gene clusters located near the PKS genes for the corresponding natural product. oup.com

The discovery of the methoxymalonyl-ACP biosynthesis locus has become a tool for identifying and cloning entire biosynthetic gene clusters for polyketides that contain this unit. nih.gov For example, this strategy was used to clone the gene cluster for tautomycin, a potent protein phosphatase inhibitor produced by Streptomyces spiroverticillatus. nih.gov Similarly, the gene clusters for FK520 and galbonolide A have been shown to involve the incorporation of a methoxymalonyl-ACP extender unit. oup.com Genetic engineering studies have successfully introduced the methoxymalonyl-ACP biosynthesis pathway into heterologous hosts to produce novel polyketide analogs. core.ac.ukroyalsocietypublishing.org

Polyketide Natural ProductOrganismRole of Methoxymalonyl-ACPReference(s)
Tautomycin (TTM)Streptomyces spiroverticillatusKey extender unit for polyketide chain nih.govasm.org
FK520 (Ascomycin)Streptomyces hygroscopicusExtender unit in the PKS assembly line oup.com
Galbonolide AStreptomyces galbusIncorporated as an extension unit oup.com
AnsamitocinActinosynnema pretiosumExtender unit recognized by a specific AT domain researchgate.net
MidecamycinStreptomyces mycarofaciensProposed to derive from methoxymalonyl-ACP psu.edunih.gov

The incorporation of methoxymalonyl-ACP into a growing polyketide chain is catalyzed by a specific acyltransferase (AT) domain within the PKS module. researchgate.netmdpi.comescholarship.org These AT domains exhibit high substrate specificity, selecting for the ACP-linked extender unit over more common CoA-linked substrates. researchgate.net Structural and biochemical studies on the AT domain from the ansamitocin PKS have provided insight into this recognition, revealing that a conserved tryptophan residue at the entrance of the substrate-binding tunnel is crucial for discriminating between the ACP carrier protein and coenzyme A. researchgate.net

It is hypothesized that the biosynthesis of methoxymalonyl-ACP proceeds from intermediates in the glycolytic pathway, leading to the formation of (2R)-methoxymalonyl-ACP. nih.govnih.gov This raises an interesting stereochemical question, as the PKS module must then control the final stereochemistry of the methoxy-containing unit in the natural product. nih.gov For instance, the tautomycin PKS incorporates the unit with retention of configuration, while the oxazolomycin PKS does so with inversion of configuration, highlighting the sophisticated stereochemical control exerted by these enzymatic assembly lines. nih.gov In some cases, a single PKS assembly line may even be able to alternatively incorporate methoxymalonate and methylmalonate to produce different final products, such as galbonolides A and B, respectively. oup.com

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing profound insights into molecular structure. Each technique offers a unique perspective, and when used in combination, they allow for an unambiguous determination of the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The structure of dimethyl methoxymaleate features several distinct proton and carbon environments that give rise to a characteristic NMR spectrum. Due to the plane of symmetry in the molecule, the two methyl ester groups are chemically equivalent.

In ¹H NMR, the spectrum is expected to show three distinct signals. The six protons of the two equivalent methyl ester groups would appear as a single sharp singlet. The three protons of the methoxy (B1213986) group would also produce a singlet at a different chemical shift. Finally, the single vinylic proton on the carbon-carbon double bond would give rise to its own singlet.

In ¹³C NMR spectroscopy, one would expect to observe five distinct signals corresponding to the different carbon environments: one for the two equivalent methyl ester carbons, one for the methoxy carbon, one for the two equivalent ester carbonyl carbons, and two separate signals for the two sp²-hybridized carbons of the alkene double bond. Expected chemical shifts indicate the ester carbonyl carbons resonate around 165-170 ppm, while the methoxy group's signal appears near 3.8 ppm.

| Expected ¹H NMR Spectral Data for this compound | | :--- | :--- | :--- | :--- | | Proton Type | Integration | Multiplicity | Expected Chemical Shift (δ, ppm) | | Vinylic (-CH=) | 1H | Singlet | Varies | | Methoxy (-OCH₃) | 3H | Singlet | ~3.8 | | Methyl Esters (-COOCH₃) | 6H | Singlet | Varies |

| Expected ¹³C NMR Spectral Data for this compound | | :--- | :--- | | Carbon Type | Expected Chemical Shift (δ, ppm) | | Ester Carbonyls (C=O) | ~165 - 170 | | Vinylic Carbon (-C=) | Varies | | Vinylic Carbon (=C-OCH₃) | Varies | | Methoxy Carbon (-OCH₃) | Varies | | Methyl Ester Carbons (-COOCH₃) | Varies |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands. Strong absorption bands would be present for the C=O stretching of the two ester groups. Another key absorption would be from the C=C stretching of the alkene bond. Additionally, C-O stretching bands for the ester and ether linkages would be visible. For comparison, the closely related compound methoxymaleic anhydride (B1165640) shows strong carbonyl absorptions at 1857 and 1776 cm⁻¹ and a C=C stretch at 1649 cm⁻¹. Current time information in Bangalore, IN.lookchem.com

| Expected IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | | Ester (C=O) | Stretch | 1750 - 1735 | | Alkene (C=C) | Stretch | 1680 - 1620 | | Ether / Ester (C-O) | Stretch | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The structure of this compound contains a π-conjugated system where the C=C double bond is in conjugation with the two carbonyl (C=O) groups of the ester functionalities. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb UV light, promoting a π → π* electronic transition. The wavelength of maximum absorbance (λmax) provides insight into the extent of conjugation within the molecule.

Should a suitable single crystal of this compound be grown, X-ray crystallography could unambiguously confirm its (Z)-geometry about the double bond and provide precise measurements of its molecular dimensions. This technique remains the gold standard for absolute structure determination. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for the assessment of their purity. In the synthesis of this compound, which can form alongside its geometric isomer (dimethyl methoxyfumarate), chromatography is critical for isolation. Current time information in Bangalore, IN.lookchem.com

Research has shown that this compound can be successfully purified from its isomeric byproduct using silica (B1680970) gel column chromatography. Current time information in Bangalore, IN.lookchem.com A common mobile phase, or eluent, for this separation is a mixture of petroleum ether and ethyl acetate (B1210297), for example, in a 9:1 ratio. Current time information in Bangalore, IN.lookchem.com The separation is based on the differential adsorption of the isomers to the polar silica gel stationary phase.

In addition to column chromatography, recrystallization is another powerful purification technique mentioned for this compound. One documented procedure notes the purification of technical-grade dimethyl methoxymethylenemalonate by recrystallizing it twice from ether. The purity of the final product is often confirmed by its sharp melting point; for instance, a melting point of 43.0–44.0°C has been reported for the purified compound. Thin-layer chromatography (TLC) is also routinely used as a rapid, qualitative method to monitor the progress of the purification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of compounds like this compound. rroij.comscioninstruments.com This method leverages a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The differential interactions of the analyte with these two phases result in its separation from other components in a mixture. rroij.com

In the context of this compound synthesis, column chromatography, a precursor to HPLC, has been utilized for its purification. thieme-connect.com Specifically, a separation using silica gel with a petroleum ether-ethyl acetate solvent system indicates that normal-phase chromatography is an effective strategy. thieme-connect.com Extrapolating from this, a normal-phase HPLC method would be a primary choice for the high-resolution analysis of this compound. A typical setup would involve a polar stationary phase, such as silica or a bonded-phase with cyano groups, and a non-polar mobile phase.

Alternatively, reversed-phase HPLC, which employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), could be developed. This is the most common mode of HPLC and offers high reproducibility and a broad applicability. researchgate.net For this compound, a reversed-phase system would be adept at separating it from polar starting materials or byproducts. The dual ester functionalities and the methoxy group contribute to a moderate polarity, allowing for good retention and peak shape on a C18 column with a suitable gradient of organic solvent.

The application of HPLC extends to the quantitative analysis of this compound in reaction mixtures to monitor reaction progress or to determine the final product's purity with high precision and accuracy. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterSettingPurpose
Mode Reversed-PhaseSeparation based on hydrophobicity; suitable for a wide range of organic molecules.
Column C18, 5 µm, 4.6 x 250 mmStandard column providing excellent resolution and efficiency.
Mobile Phase A: Water; B: AcetonitrileCommon solvents offering a good separation range for moderately polar compounds.
Gradient 50% B to 95% B over 15 minAllows for the elution of compounds with varying polarities, ensuring good peak shape.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detector UV-Vis at 210 nmThe ester chromophores are expected to absorb in the low UV range.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducibility of retention times by controlling viscosity and mass transfer.

This table presents a hypothetical but scientifically sound set of starting parameters for developing an HPLC method for this compound analysis.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. wikipedia.org For this compound, MS is critical for verifying its molecular identity and for obtaining structural information through the analysis of its fragmentation patterns. thieme-connect.com

When this compound is introduced into a mass spectrometer and ionized, it forms a molecular ion [M]•+. The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₇H₁₀O₅), the expected monoisotopic mass is approximately 174.05 g/mol . Electron ionization (EI) is a common technique that generates a characteristic fragmentation pattern, often referred to as a "mass spectral fingerprint," which is highly useful for structural elucidation.

Research findings have identified the mass spectrum of this compound, showing the molecular ion peak at an m/z of 174. thieme-connect.com The fragmentation of this molecular ion provides valuable structural clues. The observed fragments arise from the cleavage of specific bonds within the molecule.

Table 2: Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormula of Lost Neutral
174[C₇H₁₀O₅]•+ (Molecular Ion)-
159[M - CH₃]⁺•CH₃
143[M - OCH₃]⁺•OCH₃
127[M - COOCH₃]⁺•COOCH₃
115[M - CH₃ - CO₂]⁺•CH₃, CO₂
85[M - COOCH₃ - C₂H₂O]⁺•COOCH₃, C₂H₂O
59[COOCH₃]⁺C₄H₅O₃
Data sourced from scientific literature. thieme-connect.com

The fragmentation pattern is consistent with the structure of this compound. Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): The peak at m/z 159 corresponds to the loss of a methyl group, likely from one of the ester moieties.

Loss of a methoxy radical (•OCH₃): The fragment at m/z 143 is characteristic of the cleavage of the methoxy group attached to the double bond or an ester group.

Loss of a carbomethoxy radical (•COOCH₃): The peak at m/z 127 indicates the loss of an entire methyl ester group.

Formation of the [COOCH₃]⁺ ion: The prominent peak at m/z 59 is a common fragment in the mass spectra of methyl esters.

This detailed fragmentation analysis, in conjunction with the accurate mass of the molecular ion, provides unambiguous confirmation of the identity of this compound in a sample.

Computational and Theoretical Chemistry Studies

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dimethyl methoxymaleate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of methoxymaleic acid with methanol under acidic or catalytic conditions. Key parameters include temperature (60–80°C), molar ratios (1:2 acid-to-alcohol), and catalysts (e.g., sulfuric acid or immobilized lipases). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate high-purity product. Validate yield using gravimetric analysis and confirm structure via 1^1H NMR and FTIR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1^1H NMR : Identify methoxy groups (δ 3.6–3.8 ppm) and maleate backbone protons (δ 6.2–6.5 ppm).
  • FTIR : Confirm ester carbonyl stretches (~1740 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 160.2 (parent ion) and fragmentation patterns consistent with methoxymaleate cleavage. Always compare with reference spectra from databases like Reaxys .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated degradation studies:

  • pH Stability : Incubate samples in buffers (pH 2–12) at 37°C, analyze degradation products via HPLC-DAD at 254 nm.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Report half-life (t1/2t_{1/2}) using Arrhenius plots for kinetic modeling .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity.
  • Kinetic Modeling : Use software like Gaussian or ORCA to simulate transition states and activation energies. Validate predictions with experimental rate constants from stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported catalytic efficiency data for this compound in polymerization reactions?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments using standardized initiators (e.g., AIBN) and monomer ratios.
  • Error Analysis : Quantify batch-to-batch variability via ANOVA and control for moisture/oxygen using Schlenk techniques.
  • Cross-Validation : Compare gel permeation chromatography (GPC) data with 1^1H NMR end-group analysis to confirm molecular weights .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolytic Degradation : Use LC-MS/MS to identify hydrolysis products (e.g., methoxymaleic acid) in simulated wastewater.
  • Photocatalytic Studies : Expose samples to UV light with TiO2_2 catalysts; monitor intermediates via time-resolved ESR spectroscopy.
  • Ecotoxicology : Assess toxicity using Daphnia magna bioassays and correlate degradation products with IC50_{50} values .

Methodological Best Practices

Q. What data management practices ensure reproducibility in this compound research?

  • Methodological Answer :

  • Metadata Documentation : Record reaction conditions (e.g., humidity, solvent purity) in electronic lab notebooks (ELNs) using FAIR principles.
  • Raw Data Archiving : Deposit NMR FIDs, chromatograms, and spectral libraries in repositories like Zenodo or Figshare.
  • Independent Validation : Share samples with collaborating labs for blind testing of synthetic routes .

Q. How can researchers address discrepancies between computational predictions and experimental results in reaction mechanisms?

  • Methodological Answer :

  • Sensitivity Analysis : Vary input parameters (e.g., solvent polarity in COSMO-RS models) to identify outliers.
  • Hybrid Methods : Combine DFT with machine learning (e.g., graph neural networks) to refine activation energy predictions.
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates not modeled computationally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.